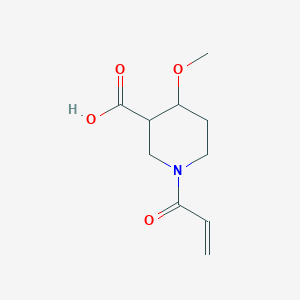

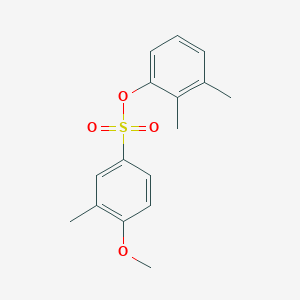

4-Methoxy-1-prop-2-enoylpiperidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Development of PPARgamma Agonists : One study describes the synthesis and evaluation of carboxylic acid analogues as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists, indicating potential applications in the treatment of type 2 diabetes. These compounds demonstrate the critical role of bioisosteric replacement and the importance of the N-2-benzoylphenyl moiety for PPARgamma activity, suggesting that modifications of carboxylic acid derivatives can lead to significant therapeutic benefits (J. Cobb et al., 1998).

Catalysis and Synthetic Applications

- Lewis Acid Catalysis : Research into Lewis acid-Lewis acid heterobimetallic cooperative catalysis highlights the utility of carboxylic acid derivatives in the enantioselective aza-Michael reaction. This work demonstrates how modifying substrate scope to include alpha,beta-unsaturated N-acylpyrroles, derived from carboxylic acids, can enhance yield and enantioselectivity, showcasing the broader applicability of carboxylic acid derivatives in asymmetric synthesis (Noriyuki Yamagiwa et al., 2005).

Polymer Science

- Ring-Opening Polymerization (ROP) : The synthesis and ROP of an O-carboxyanhydride (OCA) monomer derived from L-malic acid highlights the role of 4-methoxypyridine in achieving controlled polymerization. This study illustrates the potential of carboxylic acid derivatives in creating biodegradable polymers with applications in biomedical fields, emphasizing the importance of catalyst selection for achieving desired polymer properties (Ryan J. Pounder et al., 2011).

Synthetic Organic Chemistry

- Synthesis of Photolabile Precursors : A study on the photocleavage of 1-acyl-7-nitroindolines, which generate carboxylic acids upon photolysis, indicates the importance of electron-donating substituents like 4-methoxy for improving photolysis efficiency. This finding has implications for the development of photolabile protecting groups in synthetic chemistry, particularly for the controlled release of carboxylic acids (G. Papageorgiou et al., 2000).

Propiedades

IUPAC Name |

4-methoxy-1-prop-2-enoylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-3-9(12)11-5-4-8(15-2)7(6-11)10(13)14/h3,7-8H,1,4-6H2,2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKHCACCONRKDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1C(=O)O)C(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![E-4-[(Methoxycarbonyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2743168.png)

![N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2743170.png)

![Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/structure/B2743171.png)

![1-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3,3-dimethyl-2-azetanone](/img/structure/B2743172.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,4-difluorophenyl)methanone](/img/structure/B2743173.png)

![2-[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2743174.png)

![N-[[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2743180.png)

![Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate](/img/structure/B2743189.png)